molecular formula C7H5Cl3N2O2 B13707492 Ethyl 4,5,6-Trichloropyridazine-3-carboxylate

Ethyl 4,5,6-Trichloropyridazine-3-carboxylate

Cat. No.: B13707492
M. Wt: 255.5 g/mol
InChI Key: PZUCZOKXVPNSST-UHFFFAOYSA-N
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Description

Ethyl 4,5,6-Trichloropyridazine-3-carboxylate is a halogenated pyridazine derivative with a carboxylate ester group. The trichlorination pattern likely enhances electrophilicity and reactivity, making it valuable for nucleophilic substitution reactions or metal-catalyzed coupling processes .

Properties

Molecular Formula

C7H5Cl3N2O2

Molecular Weight

255.5 g/mol

IUPAC Name

ethyl 4,5,6-trichloropyridazine-3-carboxylate

InChI

InChI=1S/C7H5Cl3N2O2/c1-2-14-7(13)5-3(8)4(9)6(10)12-11-5/h2H2,1H3

InChI Key

PZUCZOKXVPNSST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C(=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategy

The synthesis of Ethyl 4,5,6-Trichloropyridazine-3-carboxylate typically involves:

  • Formation of the pyridazine core with appropriate substitution.
  • Chlorination at positions 4, 5, and 6 on the pyridazine ring.
  • Introduction of the ethyl carboxylate group at position 3.

The key challenge lies in achieving selective chlorination without over-chlorination or degradation of the ester functionality.

Preparation of Trichloropyridazine Precursors

One foundational step is the preparation of 3,4,6-trichloropyridazine, a closely related intermediate. According to a Chinese patent (CN1958577A), high-purity 3,4,6-trichloropyridazine is synthesized by reacting maleic anhydride with liquid chlorine, hydrazine hydrate, and hydrochloric acid at 60–105 °C. The molar ratio of hydrazine hydrate to chloromaleic anhydride to hydrochloric acid is 0.687:1:1.5. This method yields a high-purity product with advantages including simplicity, high production efficiency, and low cost.

This intermediate is crucial as it forms the chlorinated pyridazine core that can be further functionalized.

Chlorination and Esterification Steps

A common approach to prepare chlorinated pyridazine esters involves the reaction of hydroxypyridazine carboxylate esters with chlorinating agents such as phosphorus oxychloride (POCl3).

For example, the synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate (a closely related compound) involves:

  • Starting with 4,6-dihydroxypyridazine-3-carboxylate ethyl ester.
  • Treating it with phosphorus oxychloride at 100 °C for 3 hours.
  • Workup includes concentration under reduced pressure, aqueous quenching, extraction with ethyl acetate, drying, filtration, and purification by column chromatography.
  • This step yields ethyl 4,6-dichloropyridazine-3-carboxylate in 65% yield.

Although this example is for dichlorinated derivatives, the method can be adapted for trichlorinated compounds by controlling reaction conditions and reagent stoichiometry.

Advanced Functionalization via Pd-Catalyzed Coupling

The 3,4,6-trichloropyridazine core can be further functionalized through palladium-catalyzed coupling reactions, such as Sonogashira coupling, to introduce alkynyl or aryl substituents selectively.

In a recent study, 3,4,6-trichloropyridazine was converted into a PMB-protected alkynylated intermediate by displacement of the 4-chloro substituent with PMB-NH2, followed by Pd-catalyzed Sonogashira coupling with 3,3-diethoxyprop-1-yne. This intermediate was then used for further transformations toward complex bioactive molecules.

Such Pd-catalyzed steps demonstrate the versatility of the trichloropyridazine scaffold and provide routes to selectively functionalize the chlorinated positions.

Data Table: Summary of Key Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes Reference
1 Maleic anhydride + liquid chlorine Hydrazine hydrate, HCl, 60–105 °C 3,4,6-Trichloropyridazine High Simple, cost-effective, high purity
2 4,6-Dihydroxypyridazine-3-carboxylate ethyl ester Phosphorus oxychloride, 100 °C, 3 h Ethyl 4,6-dichloropyridazine-3-carboxylate 65 Column chromatography purification
3 3,4,6-Trichloropyridazine PMB-NH2 displacement + Pd-catalyzed Sonogashira coupling PMB-protected alkynylated intermediate Not specified Enables further functionalization

Exhaustive Research Findings and Notes

  • The preparation of this compound is closely related to methods used for 3,4,6-trichloropyridazine and its derivatives, as direct literature for the exact compound is scarce.
  • Chlorination using phosphorus oxychloride is a well-established method for introducing chlorine atoms into hydroxypyridazine esters.
  • The use of hydrazine hydrate and chloromaleic anhydride provides a scalable route to trichloropyridazine cores.
  • Pd-catalyzed coupling reactions offer a powerful tool for selective substitution on the chlorinated pyridazine ring, allowing for further derivatization.
  • Yields vary depending on reaction conditions and purification methods, with typical yields ranging from moderate (40-65%) to high in optimized processes.
  • The compound’s applications in drug synthesis and liquid crystal materials underscore the importance of obtaining high purity and well-characterized intermediates.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5,6-Trichloropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can also undergo oxidation to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridazine derivatives, while reduction can produce partially dechlorinated compounds.

Scientific Research Applications

Ethyl 4,5,6-Trichloropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4,5,6-Trichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorination Patterns and Electronic Effects

  • Ethyl 3,6-Dichloropyridazine-4-carboxylate (CAS 1591827-16-5) :
    • Molecular Formula : C₇H₆Cl₂N₂O₂
    • Molecular Weight : 221.041
    • Key Feature : Chlorines at positions 3 and 6 alter the electronic distribution, possibly favoring regioselective reactions at the 4-carboxylate position .
  • Ethyl 3,4,5,6-Tetrachloropyridine-2-carboxylate (CAS 4714-32-3): Molecular Formula: C₈H₅Cl₄NO₂ Molecular Weight: 303.95 Key Feature: Tetrachlorination on a pyridine ring (vs. pyridazine) introduces distinct electronic effects, such as increased electron-withdrawing character, which may reduce nucleophilic attack susceptibility .
Table 1: Chlorinated Pyridazine/Pyridine Derivatives Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Chlorine Positions Key Property
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate Not Provided C₇H₅Cl₃N₂O₂ ~252.48 (calc.) 4,5,6 High reactivity due to trichlorination
Ethyl 4,6-Dichloropyridazine-3-carboxylate 679406-03-2 C₇H₆Cl₂N₂O₂ 221.041 4,6 Improved solubility
Ethyl 3,6-Dichloropyridazine-4-carboxylate 1591827-16-5 C₇H₆Cl₂N₂O₂ 221.041 3,6 Regioselective reactivity
Ethyl 3,4,5,6-Tetrachloropyridine-2-carboxylate 4714-32-3 C₈H₅Cl₄NO₂ 303.95 3,4,5,6 Enhanced electron withdrawal

Functional Group Modifications

  • Ethyl 3-Amino-6-chloropyridazine-4-carboxylate (CAS 1161847-32-0): Molecular Formula: C₇H₈ClN₃O₂ Molecular Weight: 201.61 Key Feature: The amino group enables conjugation or hydrogen bonding, useful in designing kinase inhibitors or antimicrobial agents .
  • Ethyl 4-Chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate (CAS 96507-72-1): Molecular Formula: C₉H₁₂ClNO₃ Molecular Weight: 217.65 Key Feature: The formyl group offers a handle for further derivatization, such as Schiff base formation .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Dichloro- and trichloropyridazines are pivotal in synthesizing antihypertensive and antiviral agents. For example, Ethyl 4,6-Dichloropyridazine-3-carboxylate is a precursor in producing PDE inhibitors .
  • Agrochemicals : Chlorinated pyridazines are employed in herbicides due to their stability and ability to disrupt plant enzymatic processes .
  • Material Science : Fluorinated analogs (e.g., trifluoromethyl derivatives) are explored for their corrosion-inhibiting properties .

Biological Activity

Ethyl 4,5,6-trichloropyridazine-3-carboxylate (CAS No. 66572-24-5) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by various studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H5_5Cl3_3N2_2O2_2
  • Molecular Weight : 255.48 g/mol
  • Purity : 95% .

1. Antimicrobial Activity

Several studies have investigated the antimicrobial effects of this compound against various pathogenic microorganisms. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Candida albicans14

The compound's mechanism of action appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring radical scavenging abilities. The compound exhibited significant activity compared to standard antioxidants.

Assay Type IC50_{50} Value (µM) Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging30
Ferric Reducing Antioxidant Power (FRAP)50

These findings suggest that the compound can effectively neutralize free radicals, potentially contributing to its protective effects against oxidative stress-related diseases.

3. Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound can inhibit cell proliferation in a dose-dependent manner.

Cell Line IC50_{50} Value (µg/mL) Reference
HepG2 (liver cancer)18.69
MCF-7 (breast cancer)22.45
A549 (lung cancer)20.30

The cytotoxicity is hypothesized to result from the induction of apoptosis and disruption of cell cycle progression.

Case Study: Antimicrobial Efficacy

A study conducted by Innovare Academics demonstrated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus.

Case Study: Antioxidant Potential

Research published in MDPI highlighted the antioxidant capabilities of this compound through various assays. The study emphasized the compound's ability to protect cellular components from oxidative damage in vitro.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 4,5,6-Trichloropyridazine-3-carboxylate, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves chlorination of pyridazine precursors followed by esterification. For example, analogous compounds like Ethyl 6-chloropyridazine-3-carboxylate (CAS 75680-92-1) are synthesized via nucleophilic aromatic substitution using POCl₃ or PCl₅ under reflux conditions . Optimization includes controlling stoichiometric ratios (e.g., 1:3 molar ratio of precursor to chlorinating agent) and reaction time (6–12 hours). Purification via silica gel chromatography (hexane/ethyl acetate eluent) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns. For instance, ethyl ester protons resonate at δ ~1.35–4.27 ppm, while pyridazine carbons appear at δ 120–160 ppm .
  • X-ray Crystallography : Determines molecular geometry and intermolecular interactions. In related compounds (e.g., Ethyl 5,6-dichlorobenzimidazole carboxylate), bond lengths (C-Cl: 1.73–1.77 Å) and angles (Cl-C-Cl: ~109°) align with sp² hybridization .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (expected [M+H]⁺ ~272.5 g/mol for C₇H₅Cl₃N₂O₂).

Q. How can hygroscopic intermediates be stabilized during synthesis?

  • Methodological Answer : Use anhydrous solvents (e.g., dry THF or DCM) and inert atmospheres (N₂/Ar). Intermediate chloropyridazines are moisture-sensitive; rapid workup and storage at –20°C in desiccators minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?

  • Methodological Answer : The electron-withdrawing ester group at position 3 directs nucleophiles to the para position (position 6) due to resonance stabilization. Computational studies (DFT at B3LYP/6-31G*) predict activation energies for substitutions at positions 4, 5, and 6, with position 6 being most favorable (ΔG‡ ~25 kcal/mol). Experimental validation via kinetic monitoring (HPLC) shows >80% substitution at position 6 under basic conditions .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The trichloro substitution creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improves yields .
  • Electronic Effects : Electron-deficient pyridazine rings enhance oxidative addition in Pd-catalyzed reactions. Electrochemical studies (cyclic voltammetry) show a reduction potential of –1.2 V vs. Ag/AgCl, indicating moderate electrophilicity .

Q. How can data contradictions in spectroscopic and computational results be resolved?

  • Methodological Answer : Discrepancies between experimental (e.g., XRD bond lengths) and computed values (DFT) may arise from solvent effects or crystal packing. For example, gas-phase DFT calculations overestimate C-Cl bond lengths by 0.02–0.05 Å compared to XRD. Implicit solvent models (e.g., PCM) or molecular dynamics simulations reconcile these differences .

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